molecular formula C22H15ClO3 B3041639 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin CAS No. 332104-38-8

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin

Cat. No.: B3041639
CAS No.: 332104-38-8
M. Wt: 362.8 g/mol
InChI Key: NKFYNVMFARHEMY-UHFFFAOYSA-N
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Description

3-(3'-Chlorophenyl)-7-methoxy-4-phenylcoumarin is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 3, 4, and 5. Key features include:

  • Position 3: A 3'-chlorophenyl group, introducing electron-withdrawing effects and steric bulk .
  • Position 7: A methoxy group, providing electron-donating properties that influence spectral behavior .

Its molecular formula is C₂₂H₁₅ClO₃ (inferred from analogs in ), with a molecular weight of approximately 362.81 g/mol.

Properties

IUPAC Name

3-(3-chlorophenyl)-7-methoxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3/c1-25-17-10-11-18-19(13-17)26-22(24)21(15-8-5-9-16(23)12-15)20(18)14-6-3-2-4-7-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFYNVMFARHEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin is a synthetic compound belonging to the coumarin family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin can be described as follows:

  • Coumarin Backbone : A fused benzopyrone structure.
  • Substituents :
    • Chlorophenyl Group : Positioned at the 3-position, which may influence its biological activity.
    • Methoxy Group : Located at the 7-position, potentially enhancing lipophilicity and biological interactions.
    • Phenyl Group : At the 4-position, contributing to the compound's overall stability and reactivity.

These structural features are crucial for understanding the compound's interaction with biological targets.

Pharmacological Properties

Research indicates that coumarins exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity : Several studies have shown that coumarins can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin have demonstrated cytostatic effects against human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antioxidant Activity : Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. The presence of hydroxyl groups in the structure enhances this activity .
  • Anti-inflammatory Effects : Some coumarin derivatives have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .

The mechanisms by which 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin exerts its biological effects include:

  • Enzyme Inhibition : Coumarins often act as inhibitors of key enzymes involved in cancer proliferation and inflammation. For example, they may inhibit tyrosinase and other enzymes critical for tumor growth .
  • Receptor Interaction : Studies suggest that certain coumarins can interact with estrogen receptors (ERα and ERβ), influencing hormonal pathways related to cancer . This interaction may provide insights into their utility as therapeutic agents.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives of coumarins exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating potent activity .
  • Antioxidant Studies :
    • Research on synthetic coumarins revealed their ability to scavenge free radicals effectively. For instance, compounds were tested for their protective effects against oxidative damage in cellular models .
  • Inhibition of Enzymatic Activity :
    • A series of coumarin derivatives were screened for their ability to inhibit β-glucuronidase, showing varying degrees of effectiveness based on structural modifications . This highlights the importance of substituent positioning in determining biological activity.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits proliferation in MCF-7 and A549 cells
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionInhibits tyrosinase and β-glucuronidase

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Coumarins, including 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin, have been studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer treatment. Research indicates that specific substitutions on the coumarin scaffold can enhance their efficacy against tumors. For instance, studies have shown that 3-phenylcoumarins can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

1.2 Neuroprotective Effects

The compound has also been identified as a significant inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function. Additionally, it has shown promise in blocking β-amyloid self-aggregation, which is crucial for neuroprotection .

1.3 Antimicrobial Properties

Research has demonstrated that coumarin derivatives possess antimicrobial activities against various pathogens. The ability to inhibit bacterial growth and fungal infections positions 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin as a candidate for developing new antimicrobial agents .

Material Science Applications

2.1 Optical Brightening Agents

In the textile industry, 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin serves as an optical brightening agent for synthetic fibers like polyacrylonitrile and polyester. Its application enhances the brightness and stability of textiles under light exposure and bleaching conditions . The compound can be incorporated into spinning or extrusion processes to produce brightly colored fibers with excellent lightfastness.

Application AreaSpecific UseBenefits
Medicinal ChemistryAnticancer agentsCytotoxicity against cancer cell lines
Neuroprotective agentsInhibition of AChE, prevention of amyloid aggregation
Antimicrobial agentsEffective against various pathogens
Material ScienceOptical brightening agentsEnhanced brightness and stability in textiles

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study evaluated the effects of 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin on MCF-7 breast cancer cells, revealing a dose-dependent reduction in cell viability. The compound's mechanism involved inducing apoptosis through the activation of caspases .

Case Study 2: Neuroprotective Properties

In vitro experiments demonstrated that this coumarin derivative significantly protected PC12 cells from oxidative stress induced by hydrogen peroxide. The neuroprotective effect was attributed to its ability to scavenge reactive oxygen species .

Case Study 3: Textile Application

Research conducted on polyester fibers treated with 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin showed remarkable improvements in brightness after application in an aqueous bath followed by heating. The treated fibers exhibited high stability to light and washing conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications CAS/Reference
3-(3'-Chlorophenyl)-7-methoxy-4-phenylcoumarin 3: 3'-ClPh; 4: Ph; 7: OMe ~362.81 Potential fluorescence probe Not explicitly listed
3-(2'-Chlorophenyl)-7-hydroxy-4-phenylcoumarin () 3: 2'-ClPh; 4: Ph; 7: OH 348.78 Increased polarity due to -OH N/A
7-Methoxy-3-(4-methoxyphenyl)coumarin () 3: 4-OMePh; 7: OMe 282.29 Enhanced fluorescence 3173-00-0
4-Benzyl-3(4'-chlorophenyl)-7-methoxycoumarin () 3: 4'-ClPh; 4: Bn; 7: OMe ~376.83 Improved lipophilicity N/A
3-(3'-Chlorophenyl)-7-ethoxy-4-methylcoumarin () 3: 3'-ClPh; 4: Me; 7: OEt 314.76 Ethoxy group alters metabolic stability 332104-31-1

Key Observations :

  • Electron-withdrawing vs.
  • Positional isomerism : The 2'-ClPh analog () exhibits higher solubility in polar solvents due to the -OH group, whereas the 3'-ClPh target compound is more lipophilic .
  • Steric effects : The 4-phenyl group in the target compound may hinder rotational freedom, affecting binding to biological targets compared to 4-methyl or 4-benzyl analogs .

Spectral and Physical Properties

  • UV-Vis Absorption: The 7-methoxy group in the target compound red-shifts absorption maxima (~320–350 nm) compared to 7-hydroxy analogs (~280–310 nm) due to extended conjugation . Chlorophenyl substitution at position 3 introduces minor bathochromic shifts relative to non-halogenated analogs .
  • NMR Data :

    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the 3'-ClPh group appear as doublets near δ 7.4–7.6 ppm (similar to ).
    • ¹³C NMR : The carbonyl carbon (C-2) resonates at ~160 ppm, consistent with coumarin derivatives .
  • Thermal Stability :

    • Methoxy-substituted coumarins (e.g., target compound) typically exhibit higher melting points (~200–220°C) compared to ethoxy or hydroxy analogs .

Preparation Methods

Selection of Starting Materials

  • Salicylaldehyde derivative : 2-Hydroxy-4-methoxybenzaldehyde introduces the 7-methoxy group.
  • Phenylacetic acid derivative : 3-Chlorophenylacetic acid provides the 3-chlorophenyl substituent.

Reaction Conditions

The condensation is performed in acetic anhydride with triethylamine as a base at 120°C. Cyclization occurs via formation of a β-aryl-α,β-unsaturated acid intermediate, followed by lactonization to yield the coumarin core.

Challenges and Optimization

  • Regioselectivity : The phenyl group from phenylacetic acid occupies the 4-position, while the 3-chlorophenyl group must arise from the α-carbon of 3-chlorophenylacetic acid. However, competing pathways may lead to mixed products.
  • Yield Enhancement : Solvent-free conditions with 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180°C improve yields (61–91%) by accelerating cyclization.

Knoevenagel Condensation with Activated Methylene Compounds

The Knoevenagel reaction between salicylaldehydes and activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate) offers an alternative route.

Synthetic Pathway

  • Step 1 : 2-Hydroxy-4-methoxybenzaldehyde reacts with 3-chlorophenylacetonitrile in the presence of potassium phthalimide (PPI) as a catalyst.
  • Step 2 : Cyclization under acidic conditions forms the coumarin scaffold with the 3-chlorophenyl group.

Key Advantages

  • Mild Conditions : Reactions proceed at room temperature in aqueous media, minimizing side reactions.
  • Functional Group Tolerance : Methoxy groups remain intact during the process.

Acid-Catalyzed Cyclization of Acrylonitrile Derivatives

A patent by describes the synthesis of 3-substituted 7-aminocoumarins via cyclization of β-phenylacrylonitriles in acidic media. Adapting this method for 3-(3’-chlorophenyl)-7-methoxy-4-phenylcoumarin involves:

Starting Material Design

  • Acrylonitrile precursor : α-(3-Chlorophenyl)-β-(2-methoxy-4-hydroxyphenyl)acrylonitrile.

Reaction Protocol

Heating the precursor in a mixture of glacial acetic acid and concentrated sulfuric acid at 100–150°C induces cyclization. The methoxy group at the 7-position is introduced via the salicylaldehyde derivative.

Yield and Byproducts

  • Yield : ~70–80% after recrystallization from chlorobenzene.
  • Byproduct Mitigation : Strict control of acid concentration (molar ratio ≥2:1 mineral acid to nitrile) suppresses decomposition.

For precise introduction of the 3-chlorophenyl group, a palladium-catalyzed Suzuki coupling can be employed:

Intermediate Preparation

  • Step 1 : Synthesize 3-bromo-7-methoxy-4-phenylcoumarin via Pechmann condensation of 2-hydroxy-4-methoxyphenol and ethyl benzoylacetate.
  • Step 2 : Perform Suzuki coupling with 3-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Optimization Metrics

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves >90% conversion.
  • Solvent System : Dimethoxyethane (DME) with aqueous K₂CO₃ ensures homogeneity.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Perkin Condensation 46–74% Scalability, minimal byproducts Limited to symmetric substitution patterns
Knoevenagel Condensation 87–93% Mild conditions, high functional tolerance Requires activated methylene compounds
Acid-Catalyzed Cyclization 70–80% Rapid cyclization, high regioselectivity Corrosive reagents, stringent conditions
Suzuki Coupling >90% Precise substitution, modularity Multi-step synthesis, costly catalysts

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin?

The compound can be synthesized via Pechmann condensation , a common method for coumarin derivatives. For example, fluorinated analogs like 4-(2-fluorophenyl)-7-methoxycoumarin were synthesized using this method, involving cyclization of phenols with β-keto esters under acidic conditions . Post-synthesis purification via HPLC and structural validation using NMR and MS are critical to ensure purity (>95%) and confirm regiochemistry . Key challenges include controlling side reactions (e.g., over-methylation) and optimizing solvent systems for high yields.

Q. How can the structural configuration of 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin be validated?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate was resolved using this method, revealing intramolecular hydrogen bonding patterns critical for stability . Alternatively, DFT calculations can predict spectroscopic properties (e.g., NMR chemical shifts) for comparison with experimental data .

Q. What preliminary biological screening assays are suitable for this compound?

Fluorometric assays using cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2D6) are effective for evaluating metabolic interactions. For instance, 7-methoxy-4-trifluoromethylcoumarin derivatives are used as fluorogenic substrates to quantify CYP activity in human liver microsomes . Initial antibacterial screening against B. subtilis or E. coli can follow protocols for coumarin derivatives, where minimum inhibitory concentrations (MICs) are determined via broth microdilution .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence cytochrome P450 inhibition compared to other substituents?

Substituent effects can be studied using competitive inhibition assays with isoform-specific substrates (e.g., 7-ethoxy-4-trifluoromethylcoumarin for CYP1A2). For example, 3-cyano-7-methoxycoumarin showed isoform-dependent inhibition, with IC₅₀ values varying by >10-fold between CYP2C9 and CYP3A4 . Comparative studies should include analogs (e.g., 3-fluoro or 3-methylphenyl derivatives) to isolate electronic vs. steric effects.

Q. What computational methods can predict the photophysical properties of this coumarin derivative?

Time-dependent DFT (TD-DFT) simulations can model fluorescence emission spectra by calculating excited-state transitions. For example, fluorescence quenching studies of 7-hydroxy-4-methylcoumarin by 4-hydroxy-TEMPO were validated using TD-DFT, correlating experimental Stokes shifts with theoretical predictions . Solvent effects (e.g., polarity, viscosity) must be parameterized in simulations to match experimental conditions.

Q. How can contradictory data on coumarin cytotoxicity be resolved in tumor-specific assays?

Contradictions often arise from differences in cell lines or assay conditions. A meta-analysis approach is recommended:

  • Standardize assays using the NCI-60 cancer cell line panel to compare potency across diverse models .
  • Control for metabolic activation by pre-treating cells with CYP inhibitors (e.g., ketoconazole) to assess prodrug vs. direct cytotoxicity .
  • Validate results with orthogonal methods (e.g., apoptosis markers via flow cytometry) .

Q. What strategies optimize the compound’s fluorescence for live-cell imaging?

Structural modifications to enhance quantum yield include:

  • Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position, as seen in 7-ethoxy-4-(trifluoromethyl)coumarin, which increases photostability .
  • Reducing aggregation-caused quenching (ACQ) by adding hydrophilic groups (e.g., -SO₃H) to the phenyl ring .
  • Pairing with two-photon excitation (740–800 nm) to improve tissue penetration .

Methodological Considerations

  • Fluorogenic Substrate Design : Use 3-(3-Chlorophenyl)-7-methoxy-4-phenylcoumarin as a CYP probe by monitoring O-demethylation kinetics via fluorescence (ex/em: 380/460 nm) .
  • Crystallization Challenges : Slow evaporation from DMSO/water mixtures (1:4 v/v) at 4°C improves crystal quality for X-ray studies .
  • Data Reproducibility : Include positive controls (e.g., warfarin for CYP2C9 assays) and validate enzyme activity in microsomes via Western blot .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin
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3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-phenylcoumarin

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